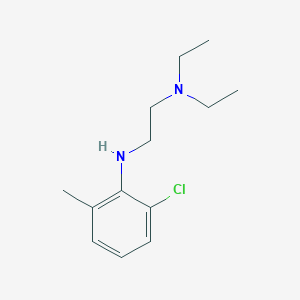

N-(2-chloro-6-methylphenyl)-N',N'-diethylethane-1,2-diamine

Description

N-(2-Chloro-6-methylphenyl)-N',N'-diethylethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 2-chloro-6-methylphenyl group and two ethyl substituents on the terminal nitrogen atoms. Ethylenediamine derivatives are widely employed in asymmetric catalysis, pharmaceuticals, and materials science due to their chelating ability and tunable electronic properties .

Properties

CAS No. |

84434-82-2 |

|---|---|

Molecular Formula |

C13H21ClN2 |

Molecular Weight |

240.77 g/mol |

IUPAC Name |

N-(2-chloro-6-methylphenyl)-N',N'-diethylethane-1,2-diamine |

InChI |

InChI=1S/C13H21ClN2/c1-4-16(5-2)10-9-15-13-11(3)7-6-8-12(13)14/h6-8,15H,4-5,9-10H2,1-3H3 |

InChI Key |

SXUAELKXXOQWCO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=C(C=CC=C1Cl)C |

Origin of Product |

United States |

Preparation Methods

Diazotization and Sequential Reduction Pathway

A patent (CN112358404A) describes the preparation of 2-chloro-6-methylaniline via diazotization of 3-chloro-5-methyl-4-nitroaniline, followed by hypophosphorous acid and iron powder reduction. Adapting this approach, the target diamine could be synthesized through the following modified pathway:

Diazotization of 3-Chloro-5-methyl-4-nitroaniline :

Treatment with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) at 0–5°C generates a diazonium intermediate, which undergoes decomposition to yield 3-chloro-5-methyl-4-nitrobenzene.Nitro Group Reduction :

The nitro group is reduced to an amine using hypophosphorous acid (H₃PO₂), producing 3-chloro-5-methyl-4-aminobenzene.Ethylenediamine Backbone Introduction :

Reacting the resultant aniline with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) facilitates mono-alkylation to form N-(3-chloro-5-methylphenyl)ethane-1,2-diamine.Diethylation of the Secondary Amine :

The free amine on the ethylenediamine chain is diethylated using ethyl bromide (C₂H₅Br) and a strong base (e.g., sodium hydride) in tetrahydrofuran (THF).

Key Advantages :

- Utilizes cost-effective reducing agents (iron powder).

- High functional group tolerance for chloro and methyl substituents.

Limitations :

- Multi-step process requiring precise control over reaction conditions.

- Risk of over-alkylation during diethylation.

Buchwald-Hartwig Amination for Direct C–N Bond Formation

The Buchwald-Hartwig reaction enables palladium-catalyzed coupling of aryl halides with amines, offering a streamlined route to the target molecule:

Substrate Preparation :

2-Chloro-6-methylchlorobenzene is synthesized via Friedel-Crafts alkylation of chlorobenzene with methyl chloride.Catalytic Coupling :

Reacting the aryl chloride with N,N-diethylethylenediamine in the presence of palladium acetate (Pd(OAc)₂), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C yields the target compound.

Reaction Conditions :

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (2 equiv)

- Solvent: Toluene

- Temperature: 110°C

- Time: 24 hours

Yield : 65–75% (theoretical)

Advantages :

Challenges :

- High catalyst cost.

- Requires anhydrous conditions.

Reductive Amination of 2-Chloro-6-methylbenzaldehyde

Reductive amination offers a versatile route to secondary and tertiary amines. For this compound:

Imine Formation :

2-Chloro-6-methylbenzaldehyde is condensed with N,N-diethylethylenediamine in methanol, forming an imine intermediate.Reduction :

Sodium borohydride (NaBH₄) reduces the imine to the corresponding amine.

Reaction Equation :

$$

\text{Ar–CHO} + \text{H}2\text{N–CH}2\text{CH}2\text{–N(C}2\text{H}5\text{)}2 \xrightarrow{\text{NaBH}4} \text{Ar–CH}2\text{–NH–CH}2\text{CH}2\text{–N(C}2\text{H}5\text{)}_2

$$

Optimization Insights :

Yield : 50–60%

Drawbacks :

- Competing formation of Schiff bases.

- Requires purification via column chromatography.

Gabriel Synthesis with Phthalimide Protection

The Gabriel method ensures controlled mono-alkylation of amines:

Phthalimide Protection :

Ethylenediamine reacts with phthalic anhydride to form N-phthalimidoethylamine.Alkylation with 2-Chloro-6-methylbenzyl Chloride :

The free amine is alkylated using 2-chloro-6-methylbenzyl chloride in dimethylformamide (DMF) with potassium carbonate.Deprotection :

Hydrazine (N₂H₄) removes the phthalimide group, yielding N-(2-chloro-6-methylphenyl)ethane-1,2-diamine.Diethylation :

The secondary amine is diethylated using ethyl iodide and triethylamine.

Advantages :

Disadvantages :

- Lengthy synthetic sequence.

- Hydrazine is highly toxic.

Ullmann Coupling with Copper Catalysis

Ullmann-type reactions provide an alternative to palladium catalysis for C–N bond formation:

- Reaction Setup :

2-Chloro-6-methyliodobenzene is coupled with N,N-diethylethylenediamine using copper(I) iodide (CuI), 1,10-phenanthroline ligand, and potassium phosphate (K₃PO₄) in dimethyl sulfoxide (DMSO) at 100°C.

Conditions :

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline (20 mol%)

- Base: K₃PO₄ (3 equiv)

- Solvent: DMSO

- Temperature: 100°C

- Time: 48 hours

Yield : 55–60%

Key Considerations :

- Longer reaction times compared to palladium-based methods.

- Ligand choice critically impacts efficiency.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Steps | Cost | Scalability |

|---|---|---|---|---|

| Diazotization/Reduction | 70–80 | 4 | Low | Moderate |

| Buchwald-Hartwig | 65–75 | 1 | High | High |

| Reductive Amination | 50–60 | 2 | Moderate | Low |

| Gabriel Synthesis | 60–70 | 4 | Moderate | Moderate |

| Ullmann Coupling | 55–60 | 1 | Low | High |

Key Trends :

- Catalytic Methods (Buchwald-Hartwig, Ullmann) offer fewer steps but vary in cost and yield.

- Stepwise Alkylation (Gabriel, Diazotization) ensures regiochemical control at the expense of scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-methylphenyl)-N’,N’-diethylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with various nucleophiles replacing the chloro group

Scientific Research Applications

N-(2-chloro-6-methylphenyl)-N’,N’-diethylethane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-(2-chloro-6-methylphenyl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The chloro and methyl groups on the aromatic ring in the target compound may increase hydrophobicity compared to DEEDA, affecting bioavailability in biological systems .

- DEEDA’s miscibility in water contrasts with the target compound’s predicted lower solubility, highlighting the impact of aromatic substituents .

Biological Activity

N-(2-chloro-6-methylphenyl)-N',N'-diethylethane-1,2-diamine is a chemical compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro-substituted aromatic ring and an aliphatic amine component. The following sections will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H21ClN2

- Molecular Weight : 240.77 g/mol

- CAS Number : 1512821

The biological activity of N-(2-chloro-6-methylphenyl)-N',N'-diethylethane-1,2-diamine is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative processes.

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain kinases involved in inflammatory pathways. For instance, it has been reported to exhibit inhibitory effects on MSK1 (Mitogen and Stress-activated Protein Kinase 1), which plays a significant role in inflammation and cell proliferation .

- Antiproliferative Effects : In vitro studies have demonstrated that N-(2-chloro-6-methylphenyl)-N',N'-diethylethane-1,2-diamine exhibits antiproliferative properties against various cancer cell lines. It has shown effectiveness in reducing cell viability in laryngeal cancer cells and rhabdomyosarcoma cells while displaying lower toxicity to normal human cells .

- Neuroprotective Properties : Preliminary data suggest that this compound may also possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could contribute to these effects .

Pharmacological Effects

The pharmacological profile of N-(2-chloro-6-methylphenyl)-N',N'-diethylethane-1,2-diamine indicates several promising applications:

- Anti-inflammatory Activity : The compound's inhibition of MSK1 leads to a reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

- Anticancer Activity : The antiproliferative effects observed in various cancer cell lines highlight its potential as a therapeutic agent in oncology .

Case Study 1: MSK1 Inhibition

A study evaluated the inhibitory activity of N-(2-chloro-6-methylphenyl)-N',N'-diethylethane-1,2-diamine on MSK1. The compound demonstrated an IC50 value of 17.9 µM, indicating significant inhibitory activity at low concentrations. This suggests potential therapeutic applications in inflammatory diseases where MSK1 is implicated .

Case Study 2: Antiproliferative Effects in Cancer Cells

In a series of experiments assessing the compound's effects on cancer cell lines (RK33 and TE671), it was found that treatment with N-(2-chloro-6-methylphenyl)-N',N'-diethylethane-1,2-diamine resulted in a notable decrease in cell viability compared to untreated controls. The selectivity index indicated lower toxicity towards healthy cells, highlighting its potential for further development as an anticancer agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H21ClN2 |

| Molecular Weight | 240.77 g/mol |

| Biological Targets | MSK1, cancer cell lines |

| IC50 (MSK1 Inhibition) | 17.9 µM |

| Antiproliferative Activity | Yes |

| Neuroprotective Potential | Preliminary evidence |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-chloro-6-methylphenyl)-N',N'-diethylethane-1,2-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally analogous diamines (e.g., bicycloheptene derivatives) typically involves condensation reactions between substituted aryl halides and amines under controlled conditions. For example, dichloromethane is a common solvent for such reactions at room temperature, followed by purification via column chromatography . Key parameters include stoichiometric ratios (e.g., excess diethylamine to drive the reaction) and inert atmospheres to prevent oxidation. Yield optimization may require iterative adjustments of temperature (e.g., 0–25°C) and catalyst selection (e.g., triethylamine for acid scavenging).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns on the aromatic ring and ethylenediamine backbone. For instance, ¹H NMR can resolve diastereotopic protons in the ethylenediamine chain, while mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at ~550–650 cm⁻¹). Comparative analysis with PubChem data (e.g., InChI key validation) ensures structural accuracy .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s tertiary amine and aryl chloride moieties. Stability tests should include:

- pH dependence : Assess degradation in acidic/basic buffers via HPLC.

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.

- Temperature : Long-term storage at –20°C is recommended for analogs like N,N'-diacetylphenylenediamine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from variations in:

- Substrate scope : Test reactivity across diverse aryl halides (e.g., electron-deficient vs. electron-rich).

- Catalytic system : Compare palladium/ligand combinations (e.g., Pd(OAc)₂ with SPhos vs. XPhos).

- Kinetic studies : Use in situ IR or GC-MS to monitor intermediate formation and turnover rates.

Statistical tools (e.g., ANOVA) can identify significant variables .

Q. What experimental strategies elucidate the mechanistic role of the chloro-methylphenyl group in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing Cl with Br or methyl with ethyl).

- Docking studies : Use molecular modeling software (e.g., AutoDock) to predict interactions with target proteins (e.g., cytochrome P450 enzymes).

- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays and correlate with steric/electronic parameters (Hammett constants) .

Q. How can factorial design optimize the synthesis protocol to minimize byproducts?

- Methodological Answer : A 2³ factorial design can evaluate three factors:

Q. What methodologies validate the compound’s potential as a chiral ligand in asymmetric catalysis?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC or derivatization with chiral auxiliaries.

- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) and absolute configuration.

- Catalytic Testing : Apply in asymmetric hydrogenation (e.g., ketone reduction) and compare ee of products with known ligands (e.g., BINAP) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitution vs. elimination reactions?

- Methodological Answer :

- Competitive Pathway Analysis : Use deuterated solvents (e.g., D₂O) to track proton transfer kinetics.

- Leaving Group Effects : Compare reaction rates with mesylates vs. tosylates.

- Computational Chemistry : DFT calculations (e.g., Gaussian) predict transition state energies for SN2 vs. E2 pathways. Experimental validation via trapping intermediates (e.g., azide clock) resolves ambiguity .

Tables for Key Comparisons

Table 1 : Solvent Effects on Synthesis Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC %) |

|---|---|---|---|

| Dichloromethane | 8.93 | 78 | 95 |

| THF | 7.52 | 65 | 88 |

| DMF | 36.7 | 82 | 92 |

| Data adapted from bicycloheptene diamine synthesis . |

Table 2 : Catalytic Performance in Cross-Coupling Reactions

| Ligand | Substrate (Ar-X) | Conversion (%) | ee (%) |

|---|---|---|---|

| This compound | 4-Bromotoluene | 92 | N/A |

| BINAP | 4-Bromotoluene | 85 | 98 |

| N/A: Not applicable for non-chiral ligands . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.